![molecular formula C10H12ClN2OP B14803176 1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine CAS No. 7252-93-9](/img/structure/B14803176.png)
1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine is a chemical compound with the molecular formula C₁₀H₁₂ClN₂OP It is characterized by the presence of a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms, and a phosphoryl group attached to a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine typically involves the reaction of 4-chlorophenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Chlorophenylphosphoryl chloride} + \text{Diaziridine} \rightarrow \text{1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine} ]
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions may produce various substituted diaziridines.
Applications De Recherche Scientifique
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, which are essential in various biochemical processes. The diaziridine ring may also interact with biological molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(Phenyl)phosphoryl]diaziridine
- 1,1’-[(4-Methylphenyl)phosphoryl]diaziridine
- 1,1’-[(4-Bromophenyl)phosphoryl]diaziridine
Uniqueness
1,1’-[(4-Chlorophenyl)phosphoryl]diaziridine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
7252-93-9 |
|---|---|
Formule moléculaire |
C10H12ClN2OP |
Poids moléculaire |
242.64 g/mol |
Nom IUPAC |
1-[aziridin-1-yl-(4-chlorophenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H12ClN2OP/c11-9-1-3-10(4-2-9)15(14,12-5-6-12)13-7-8-13/h1-4H,5-8H2 |
Clé InChI |
BXOYGCKVUUPNOD-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(C2=CC=C(C=C2)Cl)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


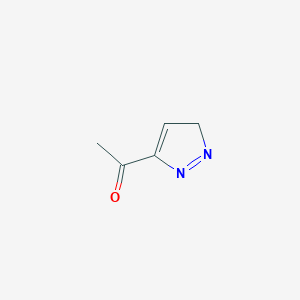

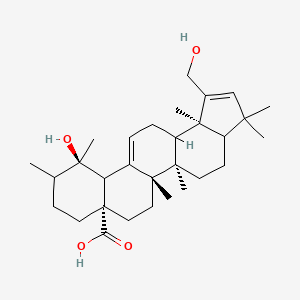
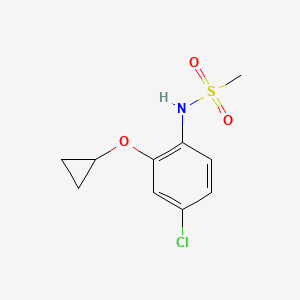
![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
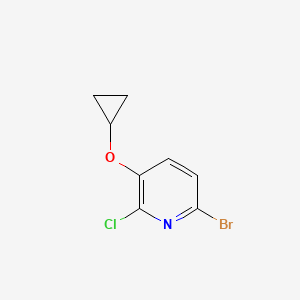
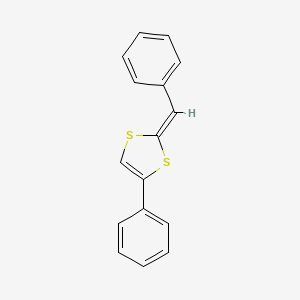
![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
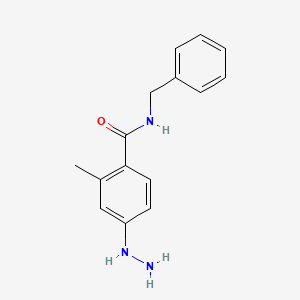
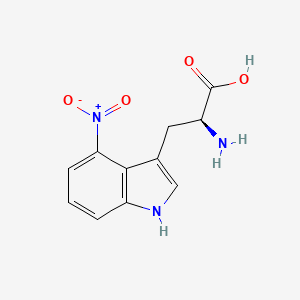
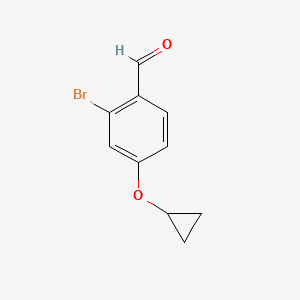
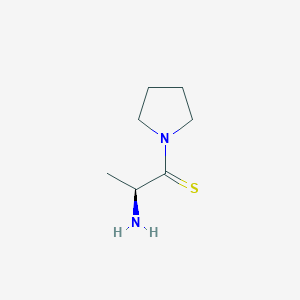
![1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14803172.png)
![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)
